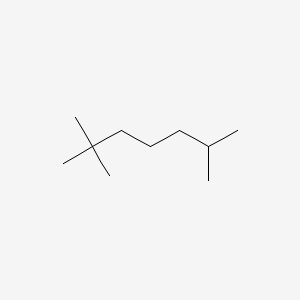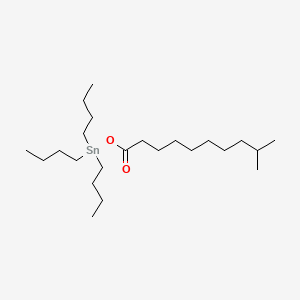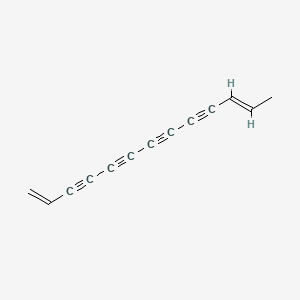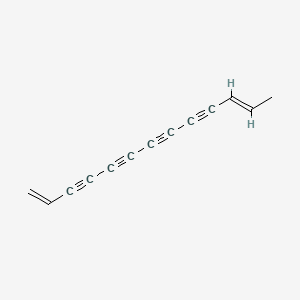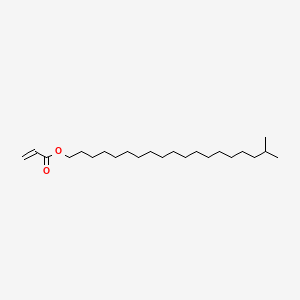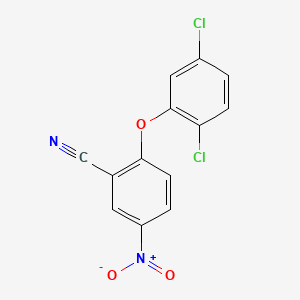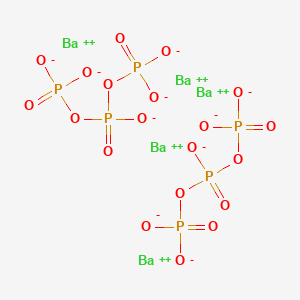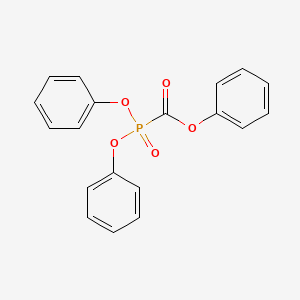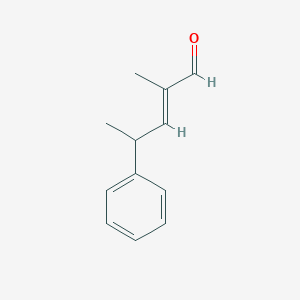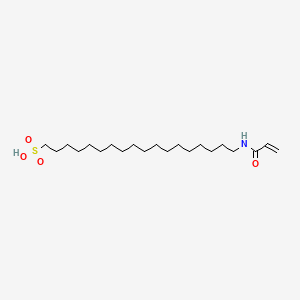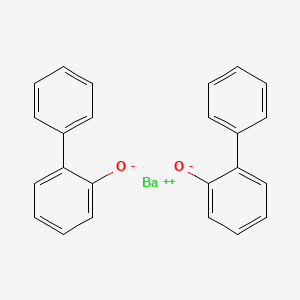
Barium (1,1'-biphenyl)-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium (1,1’-biphenyl)-2-olate is an organometallic compound that features a barium ion coordinated to a biphenyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium (1,1’-biphenyl)-2-olate typically involves the reaction of barium salts with biphenyl derivatives under controlled conditions. One common method is the reaction of barium hydroxide with 1,1’-biphenyl-2-ol in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of barium (1,1’-biphenyl)-2-olate may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Barium (1,1’-biphenyl)-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium biphenyl-2,2’-dione.
Reduction: Reduction reactions can convert it back to the parent biphenyl compound.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Barium biphenyl-2,2’-dione.
Reduction: Biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Barium (1,1’-biphenyl)-2-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of barium (1,1’-biphenyl)-2-olate involves its interaction with various molecular targets. The barium ion can coordinate with different ligands, altering the electronic properties of the biphenyl ring. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Barium biphenyl-2,2’-dione
- Barium biphenyl-2-carboxylate
- Barium biphenyl-2-sulfonate
Uniqueness
Barium (1,1’-biphenyl)-2-olate is unique due to its specific coordination environment and the electronic effects imparted by the barium ion. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
Properties
CAS No. |
84604-76-2 |
|---|---|
Molecular Formula |
C24H18BaO2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
barium(2+);2-phenylphenolate |
InChI |
InChI=1S/2C12H10O.Ba/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |
InChI Key |
HVAFXDMPOZLPCX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





